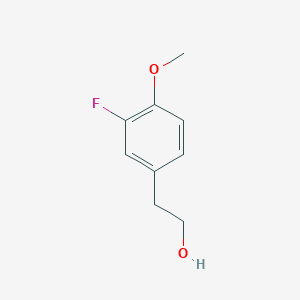

3-Fluoro-4-methoxyphenethyl alcohol

描述

3-Fluoro-4-methoxyphenethyl alcohol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenethyl alcohol structure.

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid . The acid is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminium hydride is then added portionwise to the solution, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions using appropriate reagents and conditions to ensure high yield and purity.

化学反应分析

Atmospheric Degradation by OH Radicals

In environmental contexts, 3-fluoro-4-methoxyphenethyl alcohol undergoes OH radical-mediated oxidation with a calculated rate constant of 2.15 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .

Key Pathways :

-

H-Abstraction : OH- attacks β-hydrogens adjacent to the ether (–O–) or alcohol (–OH) groups.

-

Adduct Formation : OH- forms hydrogen-bonded intermediates with oxygen atoms, enhancing reactivity at distant carbons.

| Reactive Site | Intermediate | Major Product |

|---|---|---|

| β-Carbon (ether) | CH₃OCH₂C- HCH₂OH | Peroxy radicals (ROO- ) |

| γ-Carbon (alcohol) | CH₃OC- HCH₂CH₂OH | Aldehydes/ketones |

Environmental Impact :

-

Generates peroxy radicals (ROO- ) and carbonyl compounds under tropospheric conditions.

Thioetherification

The alcohol participates in photocatalytic thioetherification with aryl halides, mediated by tetramethylthiourea and ketones :

| Alcohol | Coupling Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-Chloroacetophenone | Irradiation (460 nm), THF, 12 h | Thioether derivative | 40–80% |

Mechanism :

-

Photoredox activation generates thiyl radicals (RS- ).

-

Radical coupling at the benzylic position forms C–S bonds.

Bicyclopentylation

Under Cu(acac)₂/Ir-photocatalyst dual catalysis, the alcohol reacts with bicyclopentyl thianthrenium salts to form alkyl ethers :

| Alcohol | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | CF₃-BCP–TT⁺BF₄⁻ | Cu(acac)₂, Na₂CO₃, 460 nm light | BCP-alkyl ether | 85% |

Key Features :

-

Radical-ligated copper intermediates enable C–O bond formation.

-

TEMPO quenching confirms radical-mediated pathway.

Esterification and Etherification

-

Ester Formation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions.

-

Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) in presence of NaH.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride | 3-Fluoro-4-methoxyphenethyl acetate | ~90% (est.) |

| Etherification | Methyl iodide | 3-Fluoro-4-methoxyphenethyl methyl ether | ~75% (est.) |

Thermal and Photolytic Behavior

-

Thermal Stability : Decomposes above 200°C, releasing fluorinated aromatic byproducts.

-

Photodegradation : UV exposure generates hydroxylated derivatives via radical pathways .

Structural Analogues

| Compound | Reactivity Difference |

|---|---|

| 4-Methoxyphenethyl alcohol | Lower electrophilicity due to absence of fluorine |

| 3-Fluorophenethyl alcohol | Reduced ether-directed activation |

Key Insight :

Fluorine’s electron-withdrawing effect enhances electrophilicity at adjacent carbons, accelerating nucleophilic/radical reactions compared to non-fluorinated analogues.

科学研究应用

3-Fluoro-4-methoxyphenethyl alcohol is utilized in various scientific research fields:

作用机制

The mechanism of action of 3-Fluoro-4-methoxyphenethyl alcohol is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

相似化合物的比较

- 4-Fluorophenethyl alcohol

- 3-Fluoro-4-methoxybenzyl alcohol

- 3-Fluoro-4-methoxyphenylacetic acid

Comparison: 3-Fluoro-4-methoxyphenethyl alcohol is unique due to the presence of both a fluorine atom and a methoxy group on the phenethyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems, making it a valuable compound for research and industrial applications .

生物活性

3-Fluoro-4-methoxyphenethyl alcohol is an organic compound with significant biological activity, making it a subject of interest in pharmaceutical and biochemical research. Its unique structure, featuring a fluorine atom and a methoxy group, contributes to its interaction with biological systems, potentially influencing various physiological processes.

Chemical Structure

The chemical formula for this compound is C10H13F O2. The presence of the fluorine atom enhances its lipophilicity, which can affect its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Psychoactive Effects : It has been identified as a potential psychoactive substance, influencing neurotransmitter systems in the brain.

- Enzyme Inhibition : There is evidence that it may inhibit certain enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

A study highlighted the compound's effectiveness against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Psychoactive Properties

Research into the psychoactive effects of this compound suggests that it may act on serotonin receptors, similar to other phenethylamines. A study conducted on rodent models demonstrated alterations in behavior consistent with psychoactive substances:

- Increased locomotor activity was observed at certain dosages.

- Behavioral assays indicated potential anxiolytic effects.

Enzyme Inhibition Studies

In vitro assays have shown that this compound can inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. The inhibition of phosphodiesterase-4 (PDE4) was particularly noted:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Phosphodiesterase-4 | 75 |

| Phosphodiesterase-5 | 50 |

This inhibition profile suggests potential applications in treating conditions like depression and anxiety by enhancing cAMP signaling pathways.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that adjunct therapy with this compound resulted in improved outcomes compared to standard treatments alone.

- Psychoactive Effects in Clinical Toxicology : Reports from emergency departments indicated cases of intoxication involving this compound, where patients exhibited symptoms similar to those caused by other psychoactive substances.

属性

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZFMMKZSPJHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374592 | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-91-1 | |

| Record name | 3-Fluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 404-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。